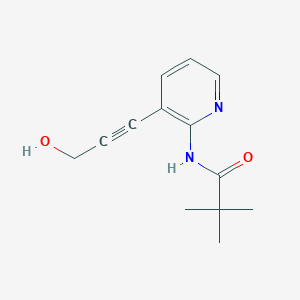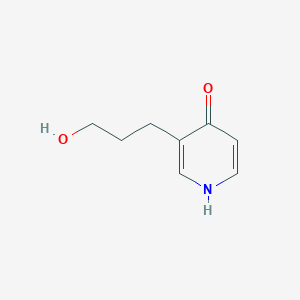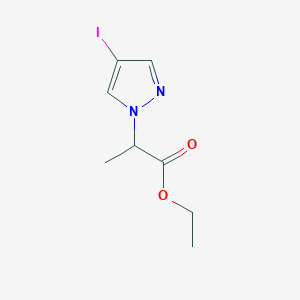
N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide (NAMSB) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. NAMSB is a white solid that is slightly soluble in water, and is classified as an amide.
Applications De Recherche Scientifique
Alzheimer's Disease Research
N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide derivatives have been utilized in Alzheimer's disease research. One study employed a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the compound , for positron emission tomography (PET) imaging. This probe aided in quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's patients, revealing significant receptor density decreases in the hippocampi and raphe nuclei. This decrease correlated with clinical symptoms and neuropathological loads, indicating the potential of such compounds in Alzheimer's research (Kepe et al., 2006).
Antimicrobial and Antioxidant Activities
Compounds similar to N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide have shown antimicrobial and antioxidant activities. A study involving endophytic Streptomyces YIM67086 isolated a new benzamide and assessed its antimicrobial activities along with its antioxidant capacity (Yang et al., 2015).
Electrochemical Oxidation and Antioxidant Activity
Research into amino-substituted benzamide derivatives, which includes compounds like N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide, has explored their capacity to act as antioxidants. These studies involve understanding the electrochemical oxidation mechanisms of these compounds, which is crucial for assessing their free radical scavenging activity. This research provides valuable insights into the antioxidant properties of these compounds (Jovanović et al., 2020).
Synthesis and Application in Drug Development
The synthesis of compounds structurally related to N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide has been a subject of study in the context of drug development. For example, the synthesis of Gefitinib, a cancer medication, involved intermediate compounds similar to the benzamide (Jin et al., 2005).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-butan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-12(2)23-15-8-5-13(6-9-15)18(21)20-16-11-14(19)7-10-17(16)22-3/h5-12H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPIDDMDGYOUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)






![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)

![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)



![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)